(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features a benzodioxole and a thiophene ring connected by a propenone linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are often employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential antimicrobial, antifungal, or anticancer activities.
Medicine
Medicinal chemistry research may investigate the compound for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one may impart unique electronic properties and reactivity compared to its analogs with phenyl or furan rings
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c15-11(14-2-1-7-18-14)5-3-10-4-6-12-13(8-10)17-9-16-12/h1-8H,9H2/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQKCSLSMCULSA-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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